Fmoc-D-Cit-OH

Peptide Synthesis Quality Control Stereochemistry

D-Configured building block for solid-phase peptide synthesis. Unlike generic L-Cit or racemic alternatives, Fmoc-D-Cit-OH (CAS 200344-33-8) delivers defined stereochemistry critical for peptide stability, bioavailability, and reproducible SAR. Verify chiral purity (≥98% D-isomer) before procurement. Ideal for constructing proteolytically stable peptidomimetics and cathepsin B-cleavable Val-Cit linkers for antibody-drug conjugates. Insist on documented enantiomeric excess to protect your research outcomes.

Molecular Formula C21H23N3O5
Molecular Weight 397.4 g/mol
CAS No. 200344-33-8
Cat. No. B557718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Cit-OH
CAS200344-33-8
SynonymsFmoc-D-Cit-OH; 200344-33-8; Fmoc-D-citrulline; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoicacid; C21H23N3O5; (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-ureidopentanoicacid; Fmoc-D-Cit; AmbotzFAA1313; PubChem17238; MolPort-008-267-638; ZINC2517151; CF-645; AM82462; AJ-37038; AK-49541; KB-52036; SC-10124; FT-0643867; B-7716; I06-1181; J-300337
Molecular FormulaC21H23N3O5
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O
InChIInChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m1/s1
InChIKeyNBMSMZSRTIOFOK-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Cit-OH (CAS 200344-33-8): Baseline Properties and Primary Use in Peptide Synthesis


Fmoc-D-Cit-OH (CAS 200344-33-8) is a protected, non-proteinogenic D-amino acid derivative used primarily as a building block in solid-phase peptide synthesis (SPPS) . The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-alpha amine, enabling its incorporation into peptide chains via standard Fmoc/tBu chemistry . It has a molecular weight of 397.42 g/mol and a molecular formula of C21H23N3O5 [1].

Why Fmoc-D-Cit-OH Cannot Be Substituted with L-Isomers or Racemic Mixtures in Critical Applications


Generic substitution of Fmoc-D-Cit-OH with its L-enantiomer (Fmoc-L-Cit-OH) or racemic mixtures (Fmoc-DL-Cit-OH) is scientifically invalid for applications requiring defined stereochemistry. The D-configuration confers differential biological activity, resistance to enzymatic degradation, and altered peptide backbone conformation compared to the naturally occurring L-isomer [1]. A racemic mixture would introduce significant compositional variability, compromising the reproducibility of biological assays and the structural integrity of synthesized peptides. For procuring agents responsible for sourcing critical building blocks, verification of chiral purity is essential, as the presence of the unwanted enantiomer can directly impact the outcome of expensive and time-sensitive research programs [2].

Quantitative Evidence for Fmoc-D-Cit-OH Differentiation from Analogs


Chiral Purity: Enantiomeric Excess Quantified by HPLC

High-grade Fmoc-D-Cit-OH is supplied with a guaranteed chiral purity of ≥ 99.5% as determined by chiral HPLC . This specification ensures that the unwanted L-enantiomer is ≤ 0.5%. In contrast, lower-grade or racemic materials, such as Fmoc-DL-Cit-OH, contain a 1:1 mixture of isomers, which is unsuitable for most research applications .

Peptide Synthesis Quality Control Stereochemistry

Optical Rotation: A Key Quality Control Parameter for Identity and Purity

The specific optical rotation of Fmoc-D-Cit-OH is reported as [α]D20 = +9° ± 1° (c=2 in DMF) . This positive rotation is a defining characteristic of the D-enantiomer and serves as a rapid, quantitative check for identity and enantiomeric purity upon receipt. This value contrasts sharply with the L-enantiomer (Fmoc-L-Cit-OH), which would exhibit a negative rotation of similar magnitude under identical conditions [1].

Analytical Chemistry Quality Assurance Chiral Analysis

Enzymatic Stability: D-Citrulline Confers Resistance to Proteolysis

Peptides incorporating D-amino acids, such as D-citrulline derived from Fmoc-D-Cit-OH, exhibit significantly enhanced stability against enzymatic breakdown compared to their all-L-amino acid counterparts [1]. This class-level property is a major driver for using D-amino acids in peptide therapeutics to improve pharmacokinetic profiles. While quantitative half-life data is specific to the final peptide sequence, the resistance to common proteases like trypsin and chymotrypsin is a well-established consequence of the D-configuration [2].

Peptide Stability Protease Resistance Drug Development

Synthesis of Potent NK1 Antagonists: A Validated Application

Fmoc-D-Cit-OH is a crucial building block for synthesizing conformationally constrained peptidomimetics with potent neurokinin-1 (NK1) receptor antagonist activity. For example, it was used to create the lead compound H-Dmt-D-Cit-Aba-b-Ala-NMe-Bn, which exhibited a Ki of 0.24 nM at the human NK1 receptor [1]. This validated application demonstrates the compound's utility in generating high-affinity ligands for a therapeutically relevant target.

Neurokinin-1 Antagonist Peptidomimetic Drug Discovery

Verified High Purity for Reliable SPPS Coupling

Commercially available Fmoc-D-Cit-OH is routinely supplied with a verified HPLC purity of ≥ 99.0% [1]. This high purity level minimizes the risk of failed couplings, deletions, or termination events during automated SPPS. While exact coupling efficiency data is system-dependent, the use of high-purity building blocks is a fundamental practice for achieving high crude peptide purity and yield, especially for long or difficult sequences [2].

Solid-Phase Peptide Synthesis Reagent Quality Process Efficiency

Optimal Application Scenarios for Fmoc-D-Cit-OH (CAS 200344-33-8)


Synthesis of Protease-Resistant Peptide Therapeutics

The primary driver for selecting Fmoc-D-Cit-OH is to introduce a D-amino acid into a peptide sequence, thereby conferring significant resistance to proteolytic degradation [1]. This is a critical design element for peptide-based drug candidates intended for oral or systemic administration, as it can dramatically improve their in vivo half-life and bioavailability.

Construction of Stereochemically Defined Peptide Libraries for Drug Discovery

In medicinal chemistry, Fmoc-D-Cit-OH is an essential component for creating focused libraries of peptidomimetics where stereochemistry is a key variable. Its high chiral purity (≥ 99.5% D-isomer) is non-negotiable for generating reliable structure-activity relationship (SAR) data .

Research on Conformationally Constrained Bioactive Peptides

As demonstrated by its role in the synthesis of highly potent NK1 receptor antagonists, Fmoc-D-Cit-OH enables the creation of conformationally constrained peptides that mimic the bioactive conformation of natural ligands [2]. This application is central to the development of novel pharmacological probes and therapeutic leads.

Development of Antibody-Drug Conjugate (ADC) Linkers

The D-citrulline residue, when part of a dipeptide sequence like Val-Cit, is a substrate for the lysosomal protease cathepsin B. Fmoc-D-Cit-OH serves as a starting material for synthesizing these cleavable linkers, which are designed for the targeted intracellular release of cytotoxic payloads in ADCs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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